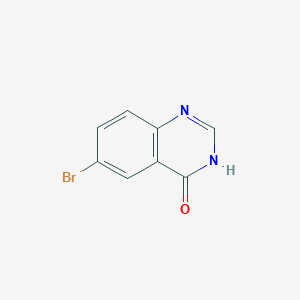

6-Bromoquinazolin-4-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEISJPVPHWEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351423 | |

| Record name | 6-bromoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32084-59-6 | |

| Record name | 6-bromoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-hydroxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 6 Bromoquinazolin 4 Ol and Its Derivatives

Precursor-Based Synthetic Routes to 6-Bromoquinazolin-4-ol

The formation of the this compound scaffold can be achieved through several precursor-based methods. These routes offer different advantages in terms of yield, reaction conditions, and scalability.

One direct approach to synthesize this compound is through the electrophilic bromination of 4-hydroxyquinazoline (B93491). ontosight.ai This reaction can be carried out using brominating agents such as molecular bromine or N-Bromosuccinimide (NBS). ontosight.aiorganic-chemistry.org The hydroxyl group at the 4-position of the quinazoline (B50416) ring activates the molecule towards electrophilic substitution.

When quinazolin-4(3H)-one is treated with a solution of bromine in aqueous potassium bromide, it yields the 6-bromo derivative in high quantities. thieme-connect.de The reaction is typically stirred overnight, and a gentle warming can be applied to ensure the completion of the reaction. thieme-connect.de

N-Bromosuccinimide is another effective reagent for this transformation. ontosight.aiorganic-chemistry.orgsioc-journal.cn The reaction conditions for NBS bromination can vary, with solvents like acetic acid being employed. The use of NBS often provides a milder and more selective method for bromination. organic-chemistry.orgsioc-journal.cn

Reaction of 4-hydroxyquinazoline with Brominating Agents

| Reactant | Brominating Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-hydroxyquinazoline | Bromine/Potassium Bromide | Water | Room Temperature, overnight | This compound |

A widely utilized and efficient method for the synthesis of this compound involves the reaction of 2-amino-5-bromobenzoic acid with formamide (B127407). google.comduq.eduresearchgate.net This one-pot synthesis is a cyclization reaction where formamide serves as both the reagent and the solvent.

The process involves heating a mixture of 2-amino-5-bromobenzoic acid and formamide at elevated temperatures, typically around 150-180°C, for several hours. google.comduq.edu Upon completion, the reaction mixture is cooled and diluted with water, leading to the precipitation of the desired product, which can then be collected by filtration. duq.edu This method is known for its operational simplicity and good yields, with reported yields around 70%. google.com

Synthesis from 2-amino-5-bromobenzoic acid and formamide

| Reactant 1 | Reactant 2 | Conditions | Yield | Product |

|---|

An alternative synthetic strategy involves the cyclization of intermediates derived from 4-bromoaniline (B143363). One such method utilizes Meldrum's acid and triethyl orthoformate. researchgate.netatlantis-press.com In this multi-step synthesis, Meldrum's acid is first reacted with triethyl orthoformate. The resulting intermediate is then treated with 4-bromoaniline. The subsequent product undergoes thermal cyclization in a high-boiling solvent like diphenyl ether at temperatures around 250°C to yield this compound. researchgate.net

Another variation involves the reaction of 4-bromoaniline with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B184073) in ethanol (B145695) to form an intermediate which is then cyclized in diphenyl ether. researchgate.net These methods, while involving multiple steps, are valuable for creating the quinazoline core structure from readily available starting materials.

Cyclization from 4-bromoaniline

| Precursors | Key Reagents | Conditions | Product |

|---|---|---|---|

| 4-bromoaniline, Meldrum's acid | Triethyl orthoformate, Diphenyl ether | High Temperature (250°C) | This compound |

Derivatization Strategies of this compound

This compound is a versatile intermediate that can be functionalized at various positions, most notably at the 4-position, to generate a diverse range of derivatives.

The hydroxyl group at the 4-position of this compound can be readily converted into a halogen, typically chlorine, to create a more reactive intermediate for subsequent nucleophilic substitution reactions. duq.edu The most common reagent for this chlorination is phosphorus oxychloride (POCl₃). google.comrroij.comrroij.com

The reaction is typically carried out by heating this compound in neat phosphorus oxychloride, often with a catalytic amount of a base like pyridine (B92270) or in a solvent such as toluene, at reflux temperatures (around 110-120°C). google.comrroij.com This process yields 6-bromo-4-chloroquinazoline (B1286153), a key building block for the synthesis of numerous biologically active compounds. google.comlookchem.com The yield for this chlorination step can be moderate to high, ranging from approximately 32% to 92% depending on the specific reaction conditions. google.com

Conversion to 6-bromo-4-chloroquinazoline

| Reactant | Reagent | Conditions | Yield | Product |

|---|

The chlorine atom at the 4-position of 6-bromo-4-chloroquinazoline is highly activated towards nucleophilic aromatic substitution, making it an excellent site for introducing various functional groups, particularly amines. rroij.comnih.govresearchgate.net

For instance, reacting 6-bromo-4-chloroquinazoline with amines such as morpholine (B109124) leads to the formation of the corresponding 4-aminoquinazoline derivatives. studfile.netnih.gov This type of reaction is generally performed in a suitable solvent like isopropanol (B130326) or dimethylformamide (DMF), sometimes in the presence of a base like Hünig's base (DIPEA) to scavenge the HCl generated during the reaction. rroij.com The reaction conditions can range from room temperature to reflux, depending on the nucleophilicity of the amine. This strategy is a cornerstone in the synthesis of a wide array of quinazoline-based compounds with diverse biological activities. nih.govmdpi.com

Nucleophilic Substitution with Morpholine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 6-bromo-4-chloroquinazoline | Morpholine | DMF | - | 6-bromo-4-morpholinoquinazoline |

Substitution of Bromine at Position 6 (e.g., Suzuki-Miyaura cross-coupling)

The bromine atom at the C-6 position of the this compound scaffold is a key functional group that allows for the construction of more complex molecules through carbon-carbon bond-forming reactions. Among these, the Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and widely used method. nih.govfishersci.es This reaction facilitates the formation of a Csp²–Csp² bond by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid or ester. nih.govnih.gov

The Suzuki-Miyaura reaction offers several advantages, including mild reaction conditions, tolerance to a wide range of functional groups, and the relatively low toxicity of the boron-based reagents. fishersci.esnih.gov In the context of this compound derivatives, this reaction has been successfully employed to synthesize various 6-arylquinazolinones. For instance, 6-bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one has been coupled with various arylboronic acids to produce potential α-glucosidase inhibitors. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound derivative) to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

Reductive Elimination: This final step involves the elimination of the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. tcichemicals.comrsc.org Recent advancements have introduced highly efficient catalyst systems that can operate at low loadings and expand the reaction's applicability to a broader range of substrates. fishersci.es

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Product | Reference |

|---|---|---|---|---|---|

| 6-bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Arylboronic acids | Not specified | Not specified | 6-aryl-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | nih.gov |

| 6-iodoquinazolin-4(3H)-one | Furfurylboronic acid | Pd(OAc)₂/tri-t-butylphosphine | Not specified | 5-(4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde | nih.gov |

| 6-bromoquinazolin-4(3H)-one | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one | nih.gov |

Formation of Quinazolinone Derivatives from this compound

This compound serves as a fundamental building block for an extensive array of quinazolinone derivatives, many of which are explored for their biological activities. ontosight.ainih.gov The core structure can be modified at several positions, including the nitrogen at position 3 and the bromine at position 6, to generate diverse chemical entities. nih.govresearchgate.net

One common derivatization pathway involves the reaction of the N-3 position. For example, 3-amino-2-methyl-6-bromoquinazolin-4(3H)-one can be synthesized from 5-bromoanthranilic acid and subsequently reacted with ethyl chloroacetate. researchgate.net This product can then undergo further transformations to introduce complex side chains. researchgate.net

Furthermore, the bromine at position 6 can be substituted via other cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. For instance, 6-bromoquinazolin-4(3H)-one has been coupled with morpholine or 1-(2-fluorophenyl)piperazine (B89578) using a palladium acetate-xantphos catalyst system to yield the corresponding 6-amino-substituted quinazolinones. mdpi.com These structure-activity relationship studies have indicated that substitutions at positions 2, 3, and 6 can significantly influence the biological properties of the quinazolinone scaffold. nih.gov

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 6-bromoquinazolin-4(3H)-one | Morpholine, Pd(OAc)₂, Xantphos, K₂CO₃ | Buchwald-Hartwig Amination | 6-(Morpholin-4-yl)quinazolin-4(3H)-one | mdpi.com |

| 3-amino-2-methyl-6-bromoquinazolin-4(3H)-one | Ethyl chloroacetate | N-Alkylation | Ethyl 2-((2-methyl-6-bromo-4-oxoquinazolin-3(4H)-yl)amino)acetate | researchgate.net |

| 6-bromo-2-[2-(2,6-dichlorophenyl)amino]benzyl-quinazolin-4(3H)-one | Nitro-, hydroxyl-, or methoxy-substituted benzaldehyde | Schiff Base Formation | 6-Bromo-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(substituted-benzylideneamino)-quinazolin-4(3H)-one | nih.gov |

Synthesis of Biquinazoline Diselenide Compounds from this compound

A notable transformation involving the this compound framework is the synthesis of biquinazoline diselenide compounds. raco.cat Organoselenium compounds, including diselenides, are of interest due to their unique chemical properties and potential biological activities. nih.govbeilstein-journals.org

The synthesis of 1,2-bis(6-bromoquinazolin-4-yl)diselane is achieved through a multi-step process. raco.cat Typically, the hydroxyl group at position 4 of this compound is first converted to a more reactive leaving group, such as chlorine, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This yields the intermediate 6-bromo-4-chloroquinazoline. This activated intermediate then reacts with a selenium source, such as sodium diselenide (Na₂Se₂), to form the target diselenide compound. The reaction involves the nucleophilic substitution of the chlorine atoms by the diselenide anion, linking two quinazoline units via a diselenide bridge. raco.cat

The resulting biquinazoline diselenide compounds have been evaluated for various biological activities, including antifungal properties. raco.cat The synthesis highlights the utility of the this compound core in accessing complex heterocyclic structures containing heteroatoms beyond nitrogen and oxygen. raco.catrsc.org

Reaction Mechanisms and Kinetics in this compound Synthesis and Derivatization

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis and derivatization of this compound. This involves studying the pathways of the initial bromination, the cyclization to form the quinazolinone core, and the subsequent substitutions on the ring.

Mechanistic Pathways of Bromination Reactions

The introduction of a bromine atom onto an aromatic ring, such as in the formation of this compound precursors, typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. gla.ac.uk In this process, an electrophilic bromine species (e.g., Br⁺, or a complex from Br₂ and a Lewis acid) attacks the electron-rich aromatic ring. The quinazolinone ring system's inherent electronic properties direct the incoming electrophile. The reaction generally involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. gla.ac.uk

In some cases, such as the atroposelective bromination of 3-arylquinazolin-4(3H)-ones, the mechanism can be more complex and may be influenced by catalysts, such as peptides. nih.govresearchgate.net These reactions can proceed through a kinetic resolution process to yield enantiomerically enriched products. nih.gov The choice of brominating agent, like N-bromosuccinimide (NBS), and the reaction conditions play a critical role in determining the regioselectivity and efficiency of the bromination. gla.ac.uknih.gov

Reaction Kinetics and Optimization in Cyclization Processes

The formation of the quinazolinone ring itself is a cyclization process, and its kinetics and optimization are crucial for efficient synthesis. researchgate.net Numerous methods exist for quinazolinone synthesis, often involving the condensation and subsequent cyclization of precursors like 2-aminobenzamides with aldehydes or other electrophiles. organic-chemistry.orgbohrium.com

The reaction kinetics can be influenced by several factors, including the catalyst, solvent, temperature, and nature of the reactants. bohrium.comnih.gov For example, some copper-catalyzed domino reactions proceed through a proposed four-step mechanism, while other methods use iron or manganese catalysts. organic-chemistry.orgfrontiersin.org Kinetic studies, such as the kinetic isotope effect (KIE), have been used to probe the rate-determining step of these cyclization reactions. In one reported methodology, C-H bond cleavage was identified as the rate-determining step. mdpi.com

Optimization of these processes involves screening various catalysts (metal-based or organocatalysts), bases, and solvents to maximize yield and minimize reaction times. researchgate.netacs.org For instance, a transition-metal-free synthesis of quinazolin-4-ones has been developed using Cs₂CO₃ as a promoter in DMSO, proceeding through an SNAr reaction followed by intramolecular cyclization. acs.org Such optimization efforts are vital for developing practical and scalable synthetic routes. researchgate.netrsc.org

Nucleophilic Aromatic Substitution Mechanisms on the Quinazoline Ring

The quinazoline ring, particularly when substituted with a halogen like in this compound, is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com Unlike typical SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically impossible for an aromatic ring. wikipedia.orgpressbooks.pub

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the bromine at C-6). This attack is facilitated by the electron-withdrawing nature of the quinazoline ring system itself, which can stabilize the resulting negative charge. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The aromaticity of the ring is temporarily lost in this intermediate. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final substituted product. libretexts.org

The reactivity of the quinazoline ring towards nucleophilic attack is enhanced by the presence of the nitrogen atoms, which act as electron-withdrawing groups, particularly affecting the C-4 position. mdpi.com This inherent reactivity makes positions like C-4 and C-6 on the bromo-quinazolinone scaffold prime targets for nucleophilic displacement reactions, enabling the synthesis of a wide variety of functionalized derivatives. mdpi.compressbooks.pub

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions are extensively used to modify the quinazolinone scaffold, including derivatives of this compound. The general mechanism for these transformations, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, follows a common catalytic cycle. nih.govnobelprize.orguwindsor.ca

The catalytic cycle typically involves three main steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide, such as this compound, to a low-valent palladium(0) complex. This step forms a new organopalladium(II) intermediate. nobelprize.orguwindsor.camdpi.com The reactivity of the halide is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. uwindsor.ca

Transmetalation (for Suzuki, Negishi, etc.) or Olefin Insertion (for Heck) :

In a Suzuki coupling, the organopalladium(II) intermediate reacts with an organoboron compound (like a boronic acid or ester) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, a process known as transmetalation, displacing the halide. nobelprize.orgmdpi.com

In a Buchwald-Hartwig amination, which forms C-N bonds, the oxidative addition is followed by the formation of a palladium-amido complex and subsequent reductive elimination. libretexts.org

Reductive Elimination : This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired product with a new C-C or C-N bond. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govmdpi.com

This powerful methodology has been applied to the synthesis of various complex quinazolinone derivatives. For instance, functionalized anilines can be coupled with a quinazolinone core using a palladium catalyst to produce potent enzyme inhibitors. nih.gov Similarly, the Suzuki reaction has been employed to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates starting from bromo-substituted quinazolines. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Approaches for this compound

Recent advancements in synthetic chemistry emphasize the development of environmentally benign processes. For the synthesis of this compound and its analogs, techniques such as microwave-assisted synthesis, solvent-free reactions, and novel catalytic systems align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials. rsc.orgsciencenet.cn

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a transformative technique, significantly accelerating chemical reactions by rapidly and efficiently heating the reaction mixture. mdpi.commdpi.com For the synthesis of quinazolinone derivatives, microwave irradiation dramatically reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govresearchgate.nettsijournals.com

Key advantages of this technique include operational simplicity, cleaner reaction profiles, and easier work-up procedures. nih.govfrontiersin.org For example, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been achieved in moderate to good yields (25–82%) via a one-pot tandem procedure under microwave irradiation using water as a solvent. researchgate.net Another green approach involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, which is significantly accelerated by microwave heating. rsc.org The use of microwaves in combination with solvent-free conditions further enhances the green credentials of the synthesis. frontiersin.orgrsc.org

Interactive Data Table: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinazolinones

| Product Type | Reactants | Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Quinazolin-4(3H)-ones | Anthranilamide, Acyl Chlorides | Microwave | SbCl₃ | None | 3 min | 85-95 | researchgate.net |

| Quinazolin-4(3H)-ones | Anthranilamide, Acyl Chlorides | Conventional | SbCl₃ | None | 3-5 h | 70-85 | researchgate.net |

| Polyheterocyclic Compounds | 2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-esters | Microwave | None | None | 2-6 min | 85-94 | frontiersin.org |

| Polyheterocyclic Compounds | 2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-esters | Conventional | None | None | 3-5 h | 70-85 | frontiersin.org |

| N-Arylformamides | 2-substituted azido/nitrobenzoic acids | Microwave | Zn–HCO₂NH₄ | None | 3-5 min | 80-92 | frontiersin.org |

| N-Arylformamides | 2-substituted azido/nitrobenzoic acids | Conventional | Zn–HCO₂NH₄ | None | 2-4 h | 70-88 | frontiersin.org |

Solvent-Free Reaction Conditions

Performing organic reactions without a solvent offers significant environmental and economic benefits, including reduced pollution, lower costs, and simplified experimental procedures. ias.ac.in These reactions can be carried out by mixing the reactants, sometimes with a solid support or catalyst, and applying energy through heating or irradiation. ias.ac.incmu.edu

For the synthesis of quinazolinone derivatives, several solvent-free methods have been developed. One approach involves heating a mixture of 2-(N-alkylamino)benzoic acids, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to generate 1-substituted 4(1H)-quinazolinones in high yields (73-99%). tandfonline.com Another method uses a catalytic amount of montmorillonite (B579905) K-10 clay to synthesize 2-substituted-3H-quinazolin-4-ones from anthranilic acid and various amides under solvent-free reflux conditions. researchgate.net

The combination of solvent-free conditions with microwave irradiation is particularly effective. frontiersin.orgrsc.orgdergipark.org.tr Antimony trichloride (B1173362) (SbCl₃) has been shown to be an efficient catalyst for the one-pot, solvent-free synthesis of quinazolin-4(3H)-ones from anthranilamide and acyl chlorides under microwave irradiation, affording excellent yields in just a few minutes. researchgate.net Similarly, a copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide (B116534) derivatives and alcohols proceeds in high yields under solvent-free microwave conditions. rsc.org

Catalytic Methodologies in this compound Synthesis

The development of novel and efficient catalytic systems is central to modern synthetic chemistry. sigmaaldrich.com While palladium is a versatile catalyst, a range of other metal-based and non-metal catalysts have been successfully employed for the synthesis of the quinazolinone core, often under green and sustainable conditions. nih.gov

These alternative catalytic methodologies provide access to quinazolinone derivatives while avoiding the cost and potential toxicity associated with heavy metals like palladium.

Iron Catalysis : An iron-catalyzed C–N coupling reaction has been developed for quinazolinone synthesis in aqueous media under microwave irradiation, representing a green and efficient method. rsc.org

Copper Catalysis : Economical and commercially available copper catalysts have been used for the aerobic oxidative synthesis of quinazolinones under solvent-free microwave conditions, achieving yields up to 92%. rsc.org CuO nanoparticles have also proven to be efficient catalysts for flavanone (B1672756) synthesis, a related heterocyclic structure, suggesting their potential applicability. orientjchem.org

Tin Catalysis : SnCl₂·2H₂O has been used as a catalyst for the one-pot, solvent-free synthesis of dihydroquinazolinone derivatives from isatoic anhydride, urea, and aryl aldehydes. This protocol is noted for its simplicity, mild conditions, and high yields. jmchemsci.com

Antimony Catalysis : Antimony trichloride (SbCl₃) serves as a highly effective catalyst (at 1 mol%) for the microwave-assisted, solvent-free synthesis of quinazolin-4(3H)-ones from anthranilamide and acyl chlorides. researchgate.net

Clay Catalysis : Montmorillonite K-10, a type of clay, has been used as a recyclable catalyst for the solvent-free synthesis of 2-substituted-quinazolin-4(3H)-ones. researchgate.net

These diverse catalytic approaches highlight the ongoing efforts to create more sustainable, efficient, and cost-effective pathways for the synthesis of this compound and its derivatives.

Spectroscopic and Analytical Characterization of 6 Bromoquinazolin 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. For 6-Bromoquinazolin-4-ol, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals characteristic signals for the protons on the quinazolinone core.

In a typical ¹H NMR spectrum of a 2-substituted quinazolin-4(3H)-one analog, the protons of the quinazolinone ring system appear in the aromatic region. For instance, in 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one, the proton signals are observed between δ 6.35 and 8.13 ppm. The protons on the benzene ring of the quinazolinone moiety (positions 5, 7, and 8) typically exhibit complex splitting patterns due to spin-spin coupling. The proton at position 5, being adjacent to the bromine atom in this compound, would be expected to show a distinct chemical shift and coupling pattern. The N-H proton of the quinazolinone ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm, due to its acidic nature. libretexts.org

¹H NMR Data for a Representative Quinazolin-4(3H)-one Analog

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | Aromatic H | 6.84-6.86 | m |

| Aromatic H | 7.44-7.48 | m | |

| Aromatic H | 7.55-7.58 | m | |

| Aromatic H | 7.66-7.70 | m | |

| Aromatic H | 7.78-7.80 | m | |

| Aromatic H | 8.11-8.13 | m | |

| OH | 9.34 | s | |

| OH | 9.69 | s | |

| NH | 12.25 | s |

Data recorded in DMSO-d₆. (m = multiplet, s = singlet) libretexts.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the number of carbon environments and providing clues about their hybridization and connectivity.

The spectrum of a quinazolinone derivative will show signals for the carbonyl carbon (C4) typically in the range of δ 160-165 ppm. The carbon atom bonded to bromine (C6) would be expected to appear at a chemical shift influenced by the halogen's electronegativity. Aromatic carbons generally resonate between δ 115 and 150 ppm. For example, in 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one, the carbon signals are observed across a range from δ 113.88 to 161.76 ppm, with the carbonyl carbon appearing at the downfield end of this range. libretexts.org

¹³C NMR Data for a Representative Quinazolin-4(3H)-one Analog

| Compound | Carbon Chemical Shifts (δ, ppm) |

|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | 113.99, 117.90, 118.77, 119.38, 121.14, 126.30, 126.57, 127.41, 135.55, 146.42, 146.99, 149.89, 154.70, 161.87 |

Data recorded in DMSO-d₆. libretexts.org

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning all proton and carbon signals, especially for complex molecules. vscht.cz

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This helps in tracing the connectivity of protons within the aromatic rings of the quinazolinone structure. youtube.comsdsu.eduepfl.ch

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). This allows for the direct assignment of a carbon signal based on the known assignment of its attached proton. youtube.comsdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). HMBC is particularly crucial for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C4) and the carbons at the ring junctions (C4a and C8a) in the quinazolinone skeleton. For instance, the N-H proton would be expected to show an HMBC correlation to the carbonyl carbon (C4) and the carbon at position 2. youtube.comsdsu.eduepfl.chexplorationpub.com

In studies of novel 2-substituted quinazolin-4(3H)-ones, 2D NMR techniques including COSY, HSQC, and HMBC were essential for the complete and accurate assignment of all proton and carbon resonances. vscht.cz

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The presence of the amide functional group within the quinazolinone ring gives rise to distinct signals. A sharp, strong absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1670-1700 cm⁻¹. The N-H stretching vibration typically appears as a broad band in the range of 3200-3500 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to produce a band in the lower frequency "fingerprint region," typically between 500 and 700 cm⁻¹.

Characteristic IR Absorption Bands for Quinazolin-4-one Structures

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3500 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| C=O (Amide) | Stretching | 1670-1700 (strong) |

| Aromatic C=C | Stretching | 1450-1600 |

| C-Br | Stretching | 500-700 |

(Based on general IR absorption tables) libretexts.orgvscht.czmaricopa.edulibretexts.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemicalbook.com For this compound (C₈H₅BrN₂O), the molecular weight is approximately 225.04 g/mol . chemicalbook.com

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺). Due to the presence of bromine, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The molecular ions are often unstable and break down into smaller, charged fragments. The fragmentation of quinazolinones is influenced by the structure of the molecule. soton.ac.uk Common fragmentation pathways for quinazolin-4-ones involve the loss of small neutral molecules like CO and HCN from the heterocyclic ring, leading to the formation of stable fragment ions. The specific fragmentation pattern of this compound would provide further confirmation of its structure. soton.ac.ukchemguide.co.ukwikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be used to confirm the molecular formula C₈H₅BrN₂O by comparing the experimentally measured exact mass with the theoretically calculated mass. For example, the calculated mass for a related compound, C₂₀H₂₇NNaO₅, was found to be 384.1787, while the HRMS (ESI) measurement yielded a value of 384.1781 [M+Na]⁺, confirming its elemental composition. chemicalbook.com This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

The purity of this compound can be determined by the relative peak area of the main compound in the chromatogram. The presence of any additional peaks would indicate impurities, which can be identified by comparing their mass spectra with spectral libraries like those from the National Institute of Standards and Technology (NIST). For instance, in the analysis of related quinazoline (B50416) derivatives, GC-MS has been effectively used to identify various bioactive compounds in plant extracts, showcasing its capability to resolve and identify components in complex mixtures. core.ac.ukphcogj.com The selection of an appropriate chromatographic column and temperature program is crucial for achieving good separation and accurate results. nih.gov

Table 1: Hypothetical GC-MS Data for this compound Analysis

| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Peak Area (%) |

| 12.5 | This compound | 225.04 | 99.5 |

| 8.2 | Impurity A | - | 0.3 |

| 10.1 | Impurity B | - | 0.2 |

This table is illustrative and represents typical data obtained from a GC-MS analysis for purity assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within this compound and for determining its concentration in solutions. The quinazoline ring system contains chromophores, such as C=O, C=N bonds, and the aromatic ring, which absorb UV or visible light, leading to the promotion of electrons to higher energy orbitals. econferences.ru

The UV-Vis spectrum of quinazolin-4-one derivatives typically displays characteristic absorption bands. For example, bands in the 210–285 nm range are often assigned to π–π* transitions, while those in the 285–320 nm range can be attributed to n–π* transitions. nih.gov In some quinazoline derivatives, two main bands are observed between 310–425 nm and 240–300 nm, corresponding to n→π* and π→π* transitions, respectively. researchgate.net The position and intensity of these absorption maxima can be influenced by the solvent and the presence of substituents on the quinazoline ring. econferences.ruresearchgate.net For instance, an electron-withdrawing substituent at the 6th position, such as the bromine atom in this compound, can significantly affect the absorption band maximum. researchgate.net

UV-Vis spectroscopy is also employed to assess the stability of quinazoline derivatives in different solvents and under various environmental conditions. nih.govmdpi.com By monitoring the absorbance over time, any degradation of the compound can be detected.

Table 2: Typical UV-Vis Absorption Data for Quinazolin-4-one Derivatives

| Wavelength (λmax, nm) | Type of Transition |

| ~220-230 | π→π |

| ~310-330 | n→π |

This table provides a generalized range for the absorption maxima of quinazolin-4-one derivatives based on common electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

The analysis of the crystal structure reveals how individual molecules of this compound are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking interactions. For instance, in the crystal structures of related quinazoline derivatives, intermolecular hydrogen bonds and other weak interactions have been observed to play a crucial role in stabilizing the crystal packing. The study of these interactions is vital for understanding the physical properties of the solid material.

X-ray crystallography can elucidate the preferred conformation of the molecule in the solid state. nih.govdalalinstitute.comresearchgate.net For this compound, it can confirm the planarity of the quinazoline ring system. Furthermore, this technique is instrumental in determining the tautomeric form present in the crystal. Quinazolin-4-ones can exist in keto-enol tautomeric forms. nih.gov X-ray diffraction analysis can distinguish between the 4(3H)-one (keto) and the 4-ol (enol) forms by precisely locating the hydrogen atoms. The identification of the dominant tautomer in the solid state is crucial as it can influence the compound's chemical reactivity and biological activity.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for both the purification and the assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of non-volatile compounds like this compound. In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

HPLC is a standard method for determining the purity of synthesized quinazoline derivatives. nih.gov A typical HPLC analysis will show a major peak corresponding to this compound, and the purity can be calculated from the peak area relative to the total area of all peaks. The retention time of the main peak serves as a qualitative identifier for the compound under specific chromatographic conditions. Various detectors, such as UV-Vis detectors, are used to monitor the eluting components. Purity levels of 98% or higher, as determined by HPLC, are often required for subsequent applications. capotchem.cn

Table 3: Illustrative HPLC Purity Data for this compound

| Retention Time (min) | Peak Area | Purity (%) |

| 5.8 | 125000 | 99.2 |

| 3.1 | 500 | 0.4 |

| 7.2 | 500 | 0.4 |

This table is a hypothetical representation of HPLC data used for purity assessment.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and cost-effective analytical technique widely employed in synthetic organic chemistry to monitor the progress of a reaction. researchgate.net This method allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically a thin layer of silica gel or alumina on a solid support) and a mobile phase (an eluting solvent or solvent mixture).

In the synthesis of this compound and its analogs, TLC is an indispensable tool. nih.govresearchgate.net For instance, during the cyclization of a substituted 2-aminobenzoic acid derivative to form the quinazolinone ring, small aliquots of the reaction mixture are periodically spotted onto a TLC plate alongside the starting material. nih.gov The plate is then developed in a suitable mobile phase. As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot, representing the product, appears and intensifies. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate. researchgate.net

The choice of eluent is crucial for achieving good separation. For quinazolinone derivatives, a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) is commonly used. jst.vn The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for optimal visualization and separation. Visualization of the spots is often accomplished under UV light (at 254 nm), where the aromatic quinazoline ring absorbs light and appears as a dark spot on the fluorescent TLC plate. nih.gov

The table below illustrates a hypothetical scenario for monitoring the synthesis of this compound using TLC.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time Point | Starting Material Spot (Rf ≈ 0.7) | Product Spot (Rf ≈ 0.4) | Observations |

|---|---|---|---|

| t = 0 hr | Intense | Not visible | Reaction initiated. |

| t = 2 hr | Moderate | Faint | Product formation has begun. |

| t = 4 hr | Faint | Intense | Reaction nearing completion. |

| t = 6 hr | Not visible | Intense | Reaction is complete. |

This table is interactive. You can sort and filter the data.

Advanced Analytical Techniques for Comprehensive Characterization

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₈H₅BrN₂O. The theoretical elemental composition can be calculated based on its molecular weight (225.04 g/mol ). Experimental data from analogs, such as 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, demonstrate the practical application of this technique in confirming the structures of related quinazolinone derivatives. mediresonline.org

The table below presents the calculated elemental analysis data for this compound and compares it with hypothetical experimental findings that would be expected for a pure sample.

Table 2: Elemental Analysis Data for this compound (C₈H₅BrN₂O)

| Element | Theoretical Percentage (%) | Found Percentage (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 42.69 | 42.75 |

| Hydrogen (H) | 2.24 | 2.21 |

| Nitrogen (N) | 12.45 | 12.41 |

This table is interactive. You can sort and filter the data.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. TGA provides valuable information about the thermal stability, decomposition profile, and composition of materials. For a pure, anhydrous small molecule like this compound, TGA can determine its decomposition temperature and confirm the absence of residual solvent or water.

In a typical TGA experiment, the sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots mass percentage against temperature. A stable compound will show a flat plateau until it reaches its decomposition temperature, at which point a significant mass loss will be observed. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. mdpi.com Studies on various heterocyclic compounds show that their decomposition often occurs in distinct stages, which can be analyzed to understand the degradation mechanism. mdpi.comnih.gov For halogenated heterocyclic compounds, the thermal stability can be influenced by the nature and position of the halogen substituent. mdpi.com

The table below shows representative data that might be obtained from a TGA analysis of a stable, crystalline quinazolinone derivative like this compound, indicating high thermal stability.

Table 3: Representative TGA Data for a Crystalline Quinazolinone Derivative

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 30 - 250 | < 0.5% | No significant mass loss, indicating the absence of volatile solvents or water. |

| > 270 | > 95% | Onset of a single-stage thermal decomposition, indicating the compound is stable up to this temperature. |

This table is interactive. You can sort and filter the data.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-hexane |

| ethyl acetate |

Biological Activities and Pharmacological Potential of 6 Bromoquinazolin 4 Ol and Quinazoline Derivatives

Anticancer and Antitumor Activities

Derivatives of the 6-bromoquinazoline (B49647) scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines, inducing programmed cell death, and inhibiting key enzymes involved in cancer progression.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A number of studies have highlighted the potent antiproliferative activity of 6-bromoquinazoline derivatives against a diverse panel of human cancer cell lines. For instance, a series of synthesized 6-bromoquinazoline compounds showed desirable activity in reducing the viability of MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values ranging from 0.53 to 46.6 μM. consensus.app One particular derivative with a fluoro substitution on its phenyl moiety demonstrated stronger activity than the chemotherapy drug cisplatin. consensus.app

Another study developed a new series of 6-bromo-quinazoline-4(3H)-one derivatives and tested their efficacy against MCF-7 and SW480 cell lines. nih.govnih.gov The most potent compound in this series exhibited IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov Notably, this compound showed significantly better potency than the targeted therapy drug Erlotinib in the MCF-7 cell line. nih.govnih.gov Furthermore, these derivatives displayed selectivity, showing less cytotoxic effect on normal (MRC-5) cells compared to cancerous ones. nih.govresearchgate.net

The cytotoxic reach of these compounds extends to leukemia cell lines as well. A newly prepared 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) was investigated for its anticancer activity against L1210, HL-60, and U-937 leukemia cells, showing a significant, dose-dependent decrease in cell viability. nih.gov

Table 1: In Vitro Cytotoxicity of 6-Bromoquinazoline Derivatives

| Compound Type | Cancer Cell Line(s) | Potency (IC50) | Reference |

|---|---|---|---|

| 6-bromoquinazoline derivatives | MCF-7 (Breast), SW480 (Colon) | 0.53–46.6 μM | consensus.app |

| 6-bromo-quinazoline-4(3H)-one derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 µM | nih.govnih.gov |

| 6-bromo-quinazoline-4(3H)-one derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 µM | nih.gov |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | L1210, HL-60, U-937 (Leukemia) | Dose-dependent decrease in cell number | nih.gov |

Inhibition of Cell Growth and Induction of Apoptosis

Beyond simply inhibiting proliferation, 6-bromoquinazoline derivatives actively induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.govmdpi.com Studies on a potent 6-bromoquinazoline derivative (compound 5b) demonstrated that it could induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. consensus.app

Kinase Inhibition as a Mechanism of Action

One of the primary mechanisms through which quinazoline (B50416) derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. ekb.eg Many quinazoline-based drugs function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. ekb.egnih.gov

Molecular docking studies have consistently pointed to EGFR as a plausible mechanism for the action of 6-bromoquinazoline derivatives. consensus.app By binding to the ATP region of EGFR, these compounds can block the signaling pathways that lead to cell proliferation and survival. nih.govfrontiersin.org

While much of the research focuses on EGFR, the broader quinazoline class has been investigated for inhibiting other critical kinases. The phosphoinositide 3-kinase (PI3K) pathway is vital for cell survival, and its inhibition is a key therapeutic strategy. researchgate.net Furthermore, the DNA-dependent protein kinase (DNA-PK) is essential for repairing DNA double-strand breaks, and its inhibition can prevent cancer cells from repairing damage induced by other therapies. nih.govnih.gov Novel compounds have been developed as triple inhibitors of PI3Kγ/δ and DNA-PK, demonstrating the potential to simultaneously block cell growth signals and induce cell cycle arrest and apoptosis by preventing DNA repair. researchgate.netresearchgate.net

Role of 6-Bromoquinazolin-4-ol as an Intermediate for Kinase Inhibitors

Quinazolin-4-ones, including this compound, are recognized as crucial building blocks or key intermediates in the synthesis of a large number of kinase inhibitors. nih.gov This scaffold is foundational to the development of many FDA-approved anticancer drugs that target tyrosine kinases, often referred to as "tinib" drugs. nih.gov The synthesis of these potent therapeutic agents frequently relies on the quinazoline-4-one core structure, which is then modified to create compounds with high affinity and selectivity for specific kinase targets. nih.gov

Combination with Radiotherapy or DNA Damage-Inducing Agents

Inhibiting DNA repair pathways is a promising strategy to enhance the effectiveness of treatments that work by causing DNA damage, such as radiotherapy and certain types of chemotherapy. frontiersin.org DNA-PK inhibitors, which can be derived from the quinazoline scaffold, are particularly valuable in this context. nih.gov By blocking the cell's ability to repair DNA double-strand breaks induced by radiation, these inhibitors can sensitize cancer cells to the treatment. nih.gov

Studies have shown that novel anthraquinone-quinazoline hybrid compounds can induce DNA damage, promote apoptosis, and enhance the radiosensitivity of cancer cells. nih.govfrontiersin.org This synergistic effect, where the quinazoline derivative weakens the cancer cell's defense mechanisms against DNA-damaging agents, highlights a powerful therapeutic approach for improving outcomes in cancer treatment. nih.govfrontiersin.orgnih.gov

Antiviral Properties

The pharmacological utility of the quinazoline scaffold extends beyond cancer treatment into the realm of antiviral agents. researchgate.net Various derivatives have demonstrated inhibitory activity against a range of viruses.

A study synthesizing a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones tested their antiviral activity against a panel of viruses. nih.gov One compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, showed potent activity against the vaccinia virus, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/ml. nih.gov While the compounds in this particular study did not show significant activity against HIV-1, other quinazoline derivatives have been identified as potential inhibitors of MERS-CoV and SARS-CoV-2. nih.govmdpi.com

Further research has shown that 4-thioquinazoline derivatives containing a chalcone (B49325) moiety exhibit good antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing superior efficacy compared to the commercial antiviral Ribavirin. mdpi.com

Table 2: Antiviral Activity of Quinazoline Derivatives

| Derivative Type | Target Virus | Potency | Reference |

|---|---|---|---|

| 6-bromo-2,3-disubstituted-4(3H)-quinazolinone | Vaccinia virus | MIC of 1.92 µg/ml | nih.gov |

| 4-anilino-6-aminoquinazoline derivatives | MERS-CoV | IC50 = 0.157 μM (for compound 20) | nih.gov |

| 2-aminoquinazolin-4-(3H)-one derivatives | SARS-CoV-2 | IC50 = 0.11 μM (for compound 2c) | mdpi.com |

| 4-thioquinazoline derivatives with chalcone moiety | Tobacco Mosaic Virus (TMV) | EC50 values of 138.1 and 154.8 μg/mL | mdpi.com |

Inhibition of Viral Replication (e.g., HIV, Hepatitis C virus)

Quinazoline derivatives have been investigated for their potential to inhibit the replication of clinically significant viruses like the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

Hepatitis C Virus (HCV): The HCV NS5B polymerase, an RNA-dependent RNA polymerase (RdRp), is a crucial enzyme for viral replication and a prime target for antiviral drug development. nih.gov A series of novel 6-aminoquinazolinone derivatives were synthesized and evaluated for their anti-HCV activity. nih.gov Among these, compound 11a (a 1-substituted phenyl-4(1H)-quinazolinone derivative) demonstrated the highest activity against HCV genotype 1b, with a half-maximal effective concentration (EC50) of 0.984 µM. nih.gov Another derivative, 11b , also showed significant activity with an EC50 of 1.38 µM. nih.gov Both compounds exhibited high selectivity indices, suggesting they are promising candidates for further development as selective anti-HCV agents. nih.gov While not a quinazolinone, the broad-spectrum antiviral drug arbidol, which contains a 6-bromoindole (B116670) core, has been shown to inhibit HCV cell entry and membrane fusion, highlighting the potential role of the bromo-substituent in antiviral activity. nih.gov

Human Immunodeficiency Virus (HIV): A key challenge in eradicating HIV is the existence of a latent viral reservoir in resting T cells. nih.gov One strategy to purge this reservoir is the "shock and kill" approach, which involves reactivating the dormant virus. nih.gov Research has identified that inhibiting the host factor Bromodomain-containing protein 4 (BRD4) can reactivate latent HIV-1. nih.gov While direct studies on this compound are limited, a related quinoline (B57606) compound, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), was found to reactivate viral transcription in several models of HIV latency. nih.gov This suggests that quinoline and potentially quinazoline scaffolds could serve as a basis for developing new latency-reversing agents. nih.gov

Broad-Spectrum Antiviral Potential

The quinazolinone nucleus is a versatile scaffold for developing broad-spectrum antiviral agents. nih.gov A study focused on designing non-nucleoside small molecules as deubiquitinating enzyme inhibitors resulted in quinazolinone-based candidates with activity against multiple viruses. nih.govresearchgate.net These compounds were evaluated against adenovirus, herpes simplex virus-1 (HSV-1), coxsackievirus, and SARS-CoV-2. nih.gov

Many of the synthesized derivatives showed promising antiviral activity against adenovirus, HSV-1, and coxsackievirus. nih.govresearchgate.net Notably, compound 8d from this series revealed very potent activity against SARS-CoV-2, with a half-maximal inhibitory concentration (IC50) of 0.948 µg/mL, which was comparable to the reference drug remdesivir (B604916) (IC50 of 1.141 µg/mL). nih.govresearchgate.net Furthermore, some 2-phenylquinoline (B181262) derivatives have also shown broad-spectrum anti-coronavirus activity, underscoring the potential of related heterocyclic systems in antiviral drug discovery. acs.org Other studies have noted the ability of various quinazoline derivatives to inhibit the replication of viruses such as the varicella-zoster virus and human cytomegalovirus. nih.gov

Antimicrobial Activities

Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of bacteria and fungi. nih.govorientjchem.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the quinazolinone core have been extensively evaluated for their antibacterial properties. Studies show that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgnih.govmediresonline.org

The introduction of bromine into the quinazolinone structure appears to enhance antibacterial activity. A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant activity against S. aureus, Bacillus species, P. aeruginosa, E. coli, and Klebsiella pneumoniae. mediresonline.org This compound showed higher activity against S. aureus than the standard drug Ciprofloxacin. mediresonline.org Similarly, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were screened for antibacterial activity. nih.gov One derivative, VIIa , was found to be the most potent, with Minimum Inhibitory Concentrations (MICs) of 1.56 µg/ml against E. coli and L. monocytogenes, and 3.125 µg/ml against S. typhimurium. nih.gov

The structural modifications on the quinazolinone ring system play a crucial role in determining the antibacterial spectrum and potency. acs.org For instance, certain Schiff base derivatives of quinazolinone showed good activity, particularly against E. coli. nih.gov Another study found that conjugating quinazolinone derivatives with silver nanoparticles enhanced their bactericidal effects against several multidrug-resistant bacteria, including E. coli K1 and P. aeruginosa. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus | Zone of inhibition: 16mm | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Escherichia coli | Zone of inhibition: 14mm | mediresonline.org |

| Derivative VIIa (6,8-dibromo-4(3H)quinazolinone series) | Escherichia coli | MIC: 1.56 µg/ml | nih.gov |

| Derivative VIIa (6,8-dibromo-4(3H)quinazolinone series) | Salmonella typhimurium | MIC: 3.125 µg/ml | nih.gov |

| Derivative VIIa (6,8-dibromo-4(3H)quinazolinone series) | Legionella monocytogenes | MIC: 1.56 µg/ml | nih.gov |

| Derivative VIIa (6,8-dibromo-4(3H)quinazolinone series) | Staphylococcus aureus | MIC: 25 µg/ml | nih.gov |

| Derivative 27 (4(3H)-Quinazolinone) | Vancomycin-resistant S. aureus | MIC: ≤0.5 μg/mL | acs.org |

Antifungal Activities Against Plant Pathogenic Fungi

In addition to antibacterial effects, quinazoline derivatives have been recognized for their antifungal properties, particularly against fungi that are pathogenic to plants. researchgate.net A study specifically investigating the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline found that it possessed high antifungal activity against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

Another study synthesized a series of 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives and tested their antifungal activity. nih.gov The results indicated that compounds 3a, 3g, and 3h from this series had a high inhibitory effect on the growth of most tested fungi, with EC50 values between 8.3 and 64.2 µg/mL. nih.gov The compound 3g was particularly effective against Fusarium oxysporum, a common plant pathogen. nih.gov Furthermore, certain 6,8-dibromo-4(3H)quinazolinone derivatives have also shown potent antifungal activity; compound VIIc from one study exhibited MICs of 0.78 µg/ml against Candida albicans and 0.097 µg/ml against Aspergillus flavus. nih.gov

| Compound/Derivative | Fungal Strain | Activity/EC50/MIC | Source |

|---|---|---|---|

| 6-bromo-4-ethoxyethylthio quinazoline | Plant Pathogenic Fungi | EC50: 17.47 - 70.79 μg/mL | researchgate.net |

| Derivative 3g (6-fluoro-4-alkylthioquinazoline) | Fusarium oxysporum | EC50: 8.3 - 64.2 µg/mL | nih.gov |

| Derivative VIIc (6,8-dibromo-4(3H)quinazolinone) | Candida albicans | MIC: 0.78 µg/ml | nih.gov |

| Derivative VIIc (6,8-dibromo-4(3H)quinazolinone) | Aspergillus flavus | MIC: 0.097 µg/ml | nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazolinone derivatives are attributed to several mechanisms of action. One of the primary bacterial targets is DNA gyrase, an essential enzyme involved in DNA replication, which makes it an attractive target for antibacterial agents. nih.govmdpi.com Molecular docking studies have suggested that quinazolinone Schiff base derivatives can act as DNA gyrase inhibitors. nih.gov

In fungi, the mechanism appears to be more complex. A study on the effect of 6-bromo-4-ethoxyethylthio quinazoline against the plant pathogen Gibberella zeae revealed multiple modes of action. researchgate.net Treatment with the compound led to a decrease in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content. researchgate.net Additionally, it inhibited chitinase (B1577495) activity, an enzyme crucial for fungal cell wall synthesis and remodeling. researchgate.net Similarly, the 6-fluoro-quinazoline derivative 3g was found to increase the cell membrane permeability of F. oxysporum, leading to malformation of the hyphae. nih.gov This disruption of the cell membrane and essential metabolic processes contributes to its potent antifungal effect. nih.gov

Anti-inflammatory and Analgesic Activities

Quinazoline and its derivatives are well-documented for their anti-inflammatory and analgesic properties. mdpi.comnih.gov Chronic inflammation is a contributing factor to a host of diseases, making the development of effective anti-inflammatory therapeutics essential. mdpi.com

Several studies have synthesized novel quinazoline derivatives and tested them in animal models of inflammation and pain. jneonatalsurg.comresearchgate.net One such study evaluated a novel quinazoline derivative using carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. The compound demonstrated dose-dependent inhibition of both edema and granuloma formation, with efficacy comparable to the standard anti-inflammatory drug indomethacin (B1671933) at a 50 mg/kg dose. jneonatalsurg.com Another investigation into 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivatives found significant anti-inflammatory activity in endotoxin-stimulated macrophages by inhibiting the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators like iNOS and COX-2. nih.gov

For analgesic potential, these compounds were assessed using the acetic acid-induced writhing and hot plate tests in mice. jneonatalsurg.com The quinazoline derivative significantly reduced the number of writhes, indicating peripheral analgesic activity, and increased the pain threshold in the hot plate test, which suggests a central analgesic effect. jneonatalsurg.com A series of 6,8-dibromo-4(3H)-quinazolinone derivatives also showed promising anti-inflammatory and analgesic activities in experimental animals. researchgate.net The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines. jneonatalsurg.com

| Compound/Derivative Series | Model/Test | Observed Effect | Source |

|---|---|---|---|

| Novel Quinazoline Derivative | Carrageenan-induced paw edema (Rat) | Dose-dependent inhibition of edema | jneonatalsurg.com |

| Novel Quinazoline Derivative | Acetic acid-induced writhing (Mouse) | Significant reduction in writhing counts | jneonatalsurg.com |

| Novel Quinazoline Derivative | Hot plate test (Mouse) | Increased latency (central analgesia) | jneonatalsurg.com |

| 3-(arylideneamino)-phenylquinazoline-4(3H)-one | Endotoxin-stimulated macrophages | Inhibition of TNF-α, IL-1β, IL-6, iNOS, COX-2 | nih.gov |

| 6,8-dibromo-4(3H)-quinazolinone derivatives | Animal models | Promising anti-inflammatory and analgesic activities | researchgate.net |

| 2,4,6-trisubstituted-quinazoline derivatives | Animal models | Some compounds more potent than Indomethacin | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the structure-activity relationship (SAR) of this compound derivatives has been a significant area of research in medicinal chemistry, aiming to elucidate how different structural modifications influence their biological activities. The quinazoline scaffold, particularly when substituted at various positions, has shown a wide range of pharmacological effects, including anticancer properties. The presence of a bromine atom at the 6-position of the quinazoline ring is often associated with enhanced anticancer effects. nih.gov

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring system. Studies have systematically investigated these effects to optimize the therapeutic potential of this class of compounds.

For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, substitutions at the thiol group (position 2) were found to be critical for their antiproliferative activity. nih.gov It was observed that derivatives with an aliphatic chain attached to the thiol group exhibited greater cytotoxicity against MCF-7 and SW480 cancer cell lines compared to those with aromatic linkers. nih.gov Specifically, a derivative with a four-carbon aliphatic spacer demonstrated potent activity. nih.gov This suggests that the nature of the substituent at position 2 plays a crucial role in modulating the anticancer effects of the 6-bromoquinazolin-4-one scaffold.

Furthermore, substitutions on the phenyl ring at the 3-position also impact biological activity. The presence of a substitution on this phenyl ring was found to be necessary for antiproliferative activity. nih.gov Among various substitutions, an electron-donating methyl group at the para position of the phenyl ring resulted in higher potency. nih.gov In contrast, no significant differences in activity were observed among electron-withdrawing groups like bromine, chlorine, and nitro groups on this phenyl ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies provide a quantitative correlation between the chemical structure and the biological activity of a series of compounds. For quinazoline derivatives, 3D-QSAR models have been developed to predict their inhibitory potential against various biological targets, such as the epidermal growth factor receptor (EGFR). frontiersin.org These models utilize molecular descriptors to define the structural properties required for potent activity.

While specific QSAR studies focusing exclusively on a series of this compound derivatives are not extensively documented in the provided search results, the principles from broader quinazoline QSAR analyses are applicable. These studies often reveal that steric, electrostatic, and hydrophobic fields play a key role in predicting the biological activity. frontiersin.org For example, in a 3D-QSAR study of quinazoline analogues as EGFR inhibitors, the CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models demonstrated good predictive ability. frontiersin.org Such models can be instrumental in designing novel this compound derivatives with enhanced therapeutic efficacy.

Spectral-SAR analysis, which correlates spectral data with biological activity, is a less common approach for this class of compounds in the available literature. However, the structural characterization of synthesized 6-bromoquinazolin-4-one derivatives using techniques like 1H-NMR, 13C-NMR, and mass spectroscopy is a fundamental step in all SAR studies, confirming the successful synthesis of the target molecules with the intended substitutions. nih.gov

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For quinazoline derivatives, several key pharmacophoric features have been identified that contribute to their anticancer properties.

The quinazoline ring itself is a core pharmacophoric element, often involved in crucial interactions with the target protein. nih.gov For instance, in the context of EGFR inhibition, the quinazoline core is known to form hydrophobic contacts within the ATP binding site. nih.gov The bromine atom at the 6-position is a key structural feature that has been shown to improve anticancer effects. nih.gov

Further analysis of the SAR of this compound derivatives reveals other important features. As mentioned, the nature of the substituent at the 2-position is critical, with aliphatic chains being more favorable for cytotoxicity than aromatic moieties in certain series. nih.gov At the 3-position, a substituted phenyl ring is generally required, with specific electronic properties of the substituents influencing the potency. nih.gov

A general pharmacophore model for quinazoline-based enzyme inhibitors would typically include:

A heterocyclic quinazoline core for hydrophobic and stacking interactions.

A hydrogen bond donor/acceptor site, often involving the nitrogen atoms in the quinazoline ring.

Specific substituent patterns at key positions (e.g., 2, 3, and 6) that modulate potency and selectivity.

These key structural features provide a blueprint for the rational design of novel and more effective this compound derivatives as potential therapeutic agents.

Computational Studies in Medicinal Chemistry

Computational methods are integral to modern drug discovery, providing valuable insights into the molecular interactions, pharmacokinetic properties, and potential toxicity of new chemical entities. For this compound and its derivatives, various in silico techniques have been employed to predict their therapeutic potential and guide their development.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. This method has been widely used to study the interaction of quinazoline derivatives with various biological targets.

Dihydrofolate Reductase (DHFR): While specific docking studies of this compound derivatives against DHFR were not found in the provided search results, quinazoline-based compounds are known to target this enzyme. Molecular docking studies on other quinazoline derivatives have shown that they can effectively bind to the active site of DHFR, highlighting the potential of the quinazoline scaffold for developing DHFR inhibitors.

Thymidylate Synthase (TS): Molecular docking studies have been performed on quinazoline antifolates against human thymidylate synthase. nih.gov These studies revealed that the quinazoline ring of the inhibitors forms hydrophobic contacts with key amino acid residues such as Leu192, Leu221, and Tyr258. nih.gov The quinazoline core occupies a similar position in the binding site as other known TS inhibitors, indicating that this compound derivatives could also potentially target this enzyme. nih.gov

Epidermal Growth Factor Receptor (EGFR): Several studies have focused on the molecular docking of 6-bromoquinazoline derivatives into the active site of EGFR. In one study, the binding energy of a potent 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one derivative was calculated to be -6.7 kcal/mol. nih.gov This compound was found to form hydrogen bonds and other important interactions with key residues in the EGFR active site, providing a plausible mechanism for its observed cytotoxic activity. nih.gov

Ku70/80: There is no specific information in the provided search results regarding molecular docking studies of this compound derivatives against the Ku70/80 heterodimer, which is involved in DNA repair.

In silico profiling is a cost-effective method to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their potential biological activities. A study on a series of novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones employed several computational tools for this purpose. researchgate.netasianpubs.org